2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride
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Overview
Description
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is a chemical compound that belongs to the indolone family It is characterized by the presence of an indolone core structure with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride typically involves the reaction of indolone derivatives with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.
Scientific Research Applications
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoethyl)-2(3H)-indolone
- 4-(2-aminoethyl)-2(3H)-indolone acetate
- 4-(2-aminoethyl)-2(3H)-indolone sulfate
Uniqueness
2-((1H-Indol-4-yl)oxy)ethanamine hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride group enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C10H13ClN2O |
---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-5-4-7-2-1-3-9-8(7)6-10(13)12-9;/h1-3H,4-6,11H2,(H,12,13);1H |
InChI Key |
DQDLTRXGDDRNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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